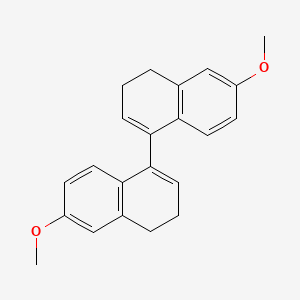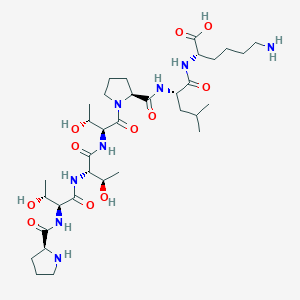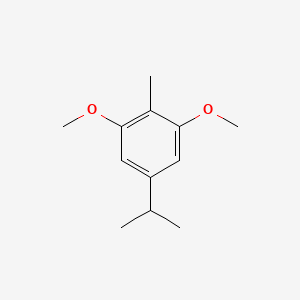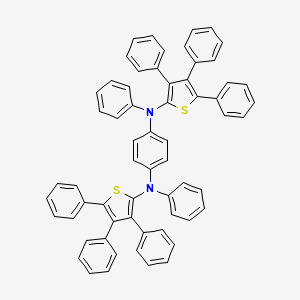
6,6'-Dimethoxy-3,3',4,4'-tetrahydro-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene is an organic compound characterized by its unique binaphthalene structure, where two naphthalene units are connected through a single bond. The presence of methoxy groups at the 6 and 6’ positions and the tetrahydro configuration at the 3,3’,4,4’ positions contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that possess methoxy groups at the desired positions.
Coupling Reaction: The two naphthalene units are coupled using a suitable coupling agent, such as a metal catalyst (e.g., palladium or nickel) under specific reaction conditions.
Hydrogenation: The coupled product undergoes hydrogenation to achieve the tetrahydro configuration at the 3,3’,4,4’ positions. This step is usually carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or naphthalene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene involves its interaction with molecular targets through various pathways. The methoxy groups and the binaphthalene structure allow it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’,6,6’-Tetrahydroxy-3,3’,3’,3’-tetramethyl-1,1’-spirobisindane
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,6’-Dimethoxy-3,3’,4,4’-tetrahydro-1,1’-binaphthalene is unique due to its specific substitution pattern and tetrahydro configuration. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of methoxy groups enhances its solubility and potential for functionalization, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
496924-92-6 |
|---|---|
Formule moléculaire |
C22H22O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
7-methoxy-4-(6-methoxy-3,4-dihydronaphthalen-1-yl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C22H22O2/c1-23-17-9-11-19-15(13-17)5-3-7-21(19)22-8-4-6-16-14-18(24-2)10-12-20(16)22/h7-14H,3-6H2,1-2H3 |
Clé InChI |
QVXPRFCOGIMOCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CCC2)C3=CCCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![6-Pyridin-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B14243393.png)

![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)

![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)


